molecular formula C18H15NO2 B14268247 2-(Quinolin-2-yl)-2,3-dihydro-1H-indene-1,3-diol CAS No. 138215-10-8

2-(Quinolin-2-yl)-2,3-dihydro-1H-indene-1,3-diol

Katalognummer: B14268247
CAS-Nummer: 138215-10-8
Molekulargewicht: 277.3 g/mol
InChI-Schlüssel: MAYXRPLJHUHYNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Quinolin-2-yl)-2,3-dihydro-1H-indene-1,3-diol is a complex organic compound that features a quinoline moiety fused with an indene structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-yl)-2,3-dihydro-1H-indene-1,3-diol typically involves multi-step organic reactions. One common method includes the cyclization of quinoline derivatives with indene precursors under specific conditions. For instance, the reaction of quinoline-2-carbaldehyde with indene-1,3-diol in the presence of a strong acid catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Quinolin-2-yl)-2,3-dihydro-1H-indene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline-2,3-dione, dihydroquinoline derivatives, and various substituted quinoline and indene compounds .

Wissenschaftliche Forschungsanwendungen

2-(Quinolin-2-yl)-2,3-dihydro-1H-indene-1,3-diol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Quinolin-2-yl)-2,3-dihydro-1H-indene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular functions and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Quinolin-2-yl)-2,3-dihydro-1H-indene-1,3-diol is unique due to its fused ring system, which combines the properties of both quinoline and indene. This fusion enhances its stability and reactivity, making it a versatile compound in various chemical and biological applications .

Eigenschaften

CAS-Nummer

138215-10-8

Molekularformel

C18H15NO2

Molekulargewicht

277.3 g/mol

IUPAC-Name

2-quinolin-2-yl-2,3-dihydro-1H-indene-1,3-diol

InChI

InChI=1S/C18H15NO2/c20-17-12-6-2-3-7-13(12)18(21)16(17)15-10-9-11-5-1-4-8-14(11)19-15/h1-10,16-18,20-21H

InChI-Schlüssel

MAYXRPLJHUHYNI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3C(C4=CC=CC=C4C3O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.